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Compound of Interest

Compound Name: Copper(I) phenylacetylide

CAS No.: 13146-23-1

Cat. No.: B1143512

Get Quote

Introduction
Copper(I) phenylacetylide (CuC≡CPh) is a pivotal organocopper compound, appearing as a

vibrant yellow solid, that has garnered significant attention in the fields of organic synthesis,

materials science, and catalysis.[1] Its utility as a key intermediate in fundamental carbon-

carbon bond-forming reactions, such as the Glaser, Sonogashira, and Castro-Stephens

couplings, underscores its importance in the synthesis of complex molecular architectures.[1]

Furthermore, its emerging applications as a semiconductor photocatalyst for environmental

remediation highlight its expanding role in modern chemistry.[1]

Given its significance, a thorough understanding of the structural and electronic properties of

copper(I) phenylacetylide is paramount for its effective application and the development of

new synthetic methodologies. Spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide

invaluable insights into the molecular structure, bonding, and electronic transitions of this

compound. This technical guide offers a comprehensive overview of the spectroscopic data for

copper(I) phenylacetylide, intended to serve as a valuable resource for researchers,

scientists, and professionals in drug development. The guide delves into the theoretical
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underpinnings of each technique, presents available spectroscopic data, and provides detailed

experimental protocols for the characterization of this important reagent.

Molecular Structure of Copper(I) Phenylacetylide
The structure of copper(I) phenylacetylide is characterized by a linear C-C≡C-Cu

arrangement, which is a common feature of metal acetylides. The copper(I) ion is coordinated

to the terminal carbon of the phenylacetylide ligand. In the solid state, these units can form

polymeric or oligomeric structures through intermolecular interactions.

Caption: A 2D representation of the copper(I) phenylacetylide monomer.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For copper(I) phenylacetylide, the most characteristic vibrational mode is the stretching of the

carbon-carbon triple bond (C≡C).

The coordination of the copper(I) ion to the acetylide moiety significantly influences the

electronic environment and, consequently, the vibrational frequency of the C≡C bond. In free

phenylacetylene, the C≡C stretching vibration appears at a higher frequency. The shift to a

lower wavenumber upon coordination to copper(I) is indicative of the donation of electron

density from the alkyne to the metal center, which weakens the C≡C bond.

Table 1: Key IR Absorption Bands for Copper(I) Phenylacetylide

Vibrational Mode
Wavenumber
(cm⁻¹)

Intensity Reference(s)

C≡C Stretch 1929 - 1930 Weak to Medium [2]

Aromatic C=C Stretch 1596, 1568 Weak to Medium [2]

Aromatic C-H Stretch ~3045 Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The absorption of ultraviolet or visible light promotes electrons from lower energy molecular

orbitals to higher energy ones. The UV-Vis spectrum of copper(I) phenylacetylide is

characterized by absorption bands that arise from both ligand-centered and metal-to-ligand

charge transfer (MLCT) transitions.

The electronic spectrum of copper(I) complexes can be highly dependent on the solvent, as the

coordination of solvent molecules to the metal center can alter the energies of the molecular

orbitals.

Table 2: UV-Vis Absorption Data for Copper(I) Phenylacetylide

λ_max (nm) Solvent
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Reference(s)

476 Not specified Not reported [2]

The absorption at 476 nm is likely attributable to a metal-to-ligand charge transfer (MLCT)

transition, where an electron is excited from a d-orbital of the copper(I) center to a π* orbital of

the phenylacetylide ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of molecules in

solution and the solid state. However, the characterization of copper(I) phenylacetylide by

NMR presents unique challenges.

Challenges in Solution-State NMR
Copper(I) phenylacetylide exhibits very low solubility in most common deuterated solvents

used for NMR spectroscopy. This inherent insolubility makes it difficult to obtain high-quality

solution-state ¹H and ¹³C NMR spectra. While some solubility has been reported in coordinating

solvents like pyridine, the compound's stability in solution can also be a concern, as it is

sensitive to air and moisture.[3]

Solid-State NMR: The Definitive Technique
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Given the limitations of solution-state NMR, solid-state NMR (ssNMR) spectroscopy is the most

appropriate and powerful technique for the structural characterization of copper(I)
phenylacetylide. By employing techniques such as magic-angle spinning (MAS), it is possible

to obtain high-resolution spectra of solid samples, providing detailed information about the local

chemical environment of each nucleus.

Expected Chemical Shifts in Solid-State ¹³C NMR:

While a definitive solid-state ¹³C NMR spectrum of copper(I) phenylacetylide is not readily

available in the literature, the expected chemical shifts can be estimated based on data from

analogous compounds and theoretical calculations.

Phenyl Carbons: The carbons of the phenyl ring are expected to resonate in the typical

aromatic region, approximately between 120 and 140 ppm. The ipso-carbon (the carbon

attached to the acetylenic group) would likely appear at the downfield end of this range.

Acetylenic Carbons: The acetylenic carbons are highly sensitive to their electronic

environment. In related metal acetylide complexes, the acetylenic carbons exhibit a wide

range of chemical shifts. Based on studies of similar alkynyl compounds in the solid state,

the two acetylenic carbons are expected to be significantly different.[4] One carbon may

appear in the range of 80-100 ppm, while the carbon directly bonded to the copper atom

could be shifted further downfield. Computational studies using methods like the Gauge-

Including Atomic Orbital (GIAO) approach can provide theoretical predictions of these

chemical shifts to aid in spectral assignment.[5]

Expected ¹H NMR Data:

In a hypothetical high-resolution solid-state ¹H NMR spectrum, the protons of the phenyl group

would be expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm.

Experimental Protocols
The following protocols provide a general framework for the spectroscopic analysis of

copper(I) phenylacetylide. Due to the air and moisture sensitivity of the compound, all

manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using

appropriate Schlenk line or glovebox techniques.
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Synthesis of Copper(I) Phenylacetylide
A common method for the preparation of copper(I) phenylacetylide involves the reaction of

phenylacetylene with a copper(I) salt, such as copper(I) iodide, in the presence of a base.[2]

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve copper(I) iodide (1.0 eq) in a suitable

solvent such as a mixture of ammonium hydroxide and ethanol.

To this solution, add phenylacetylene (1.05 eq) dropwise with stirring.

A yellow precipitate of copper(I) phenylacetylide will form.

Stir the mixture for an appropriate amount of time to ensure complete reaction.

Isolate the solid product by filtration under inert atmosphere, wash with deoxygenated water,

ethanol, and diethyl ether, and dry under vacuum.

ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) IR spectroscopy is well-suited for the analysis of solid, air-

sensitive samples.

Procedure:

Ensure the ATR crystal is clean and dry.

In an inert atmosphere glovebox, place a small amount of the dry copper(I) phenylacetylide
powder directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Transfer the ATR accessory to the FTIR spectrometer and acquire the spectrum.

Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
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UV-Vis Spectroscopy
Procedure:

Prepare a dilute solution of copper(I) phenylacetylide in a suitable, deoxygenated solvent

(e.g., THF or pyridine) in a glovebox.

Transfer the solution to a quartz cuvette with a septum or a sealed cuvette.

Record the UV-Vis spectrum over the desired wavelength range, using the pure solvent as a

reference.

Solid-State NMR Spectroscopy
Procedure:

In a glovebox, finely grind the copper(I) phenylacetylide sample to a homogeneous

powder.

Pack the powdered sample tightly into a solid-state NMR rotor (e.g., zirconia).

Securely cap the rotor to prevent sample leakage and exposure to the atmosphere.

Insert the rotor into the solid-state NMR probe.

Acquire the ¹³C and/or ¹H NMR spectra using appropriate pulse sequences, such as cross-

polarization magic-angle spinning (CP/MAS), at a suitable spinning speed.

Workflow for Spectroscopic Characterization
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Figure 2: Workflow for Spectroscopic Characterization

Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesis of CuC≡CPh
(under inert atmosphere)

ATR-IR Spectroscopy
(Solid Sample)

Sample Preparation

UV-Vis Spectroscopy
(Solution in THF/Pyridine)

Sample Preparation

Solid-State NMR
(¹³C & ¹H CP/MAS)

Sample Preparation

Identify C≡C stretch
(~1930 cm⁻¹)

Identify MLCT band
(~476 nm)

Determine chemical shifts
(Phenyl & Acetylenic)

Click to download full resolution via product page

Caption: A schematic workflow for the synthesis and spectroscopic characterization of

copper(I) phenylacetylide.

Conclusion
The spectroscopic characterization of copper(I) phenylacetylide provides essential

information for understanding its structure, bonding, and electronic properties. While IR and

UV-Vis spectroscopy offer valuable insights into the key functional groups and electronic

transitions, solid-state NMR stands out as the most definitive technique for detailed structural

elucidation of this largely insoluble compound. This guide has presented the available

spectroscopic data and outlined robust experimental protocols to aid researchers in the

comprehensive analysis of copper(I) phenylacetylide. A thorough understanding of its

spectroscopic signatures is crucial for quality control, reaction monitoring, and the rational

design of new applications for this versatile organocopper reagent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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